3-Methylisoquinoline-5-carbaldehyde
CAS No.:
Cat. No.: VC17203964
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 3-methylisoquinoline-5-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 |
| Standard InChI Key | JMUYEEDGEJKEDS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC=C2C=O)C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Isoquinoline derivatives exhibit a benzopyridine structure, with the nitrogen atom positioned at the 2-position of the fused bicyclic system. In 3-methylisoquinoline-5-carbaldehyde, the methyl group at C3 and the formyl group at C5 introduce steric and electronic modifications that influence reactivity. Comparative analysis with 3-methoxyquinoline-5-carbaldehyde (PubChem CID 86232698) reveals analogous substitution patterns, though the isoquinoline framework imposes distinct electronic conjugation effects .
Spectral Characterization
While nuclear magnetic resonance (NMR) data for 3-methylisoquinoline-5-carbaldehyde remain unpublished, related compounds provide reference benchmarks:
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¹H NMR: Quinoline aldehydes exhibit characteristic aldehyde proton signals between δ 9.8–10.5 ppm, as observed in 3-methoxyquinoline-5-carbaldehyde derivatives . The methyl group typically resonates as a singlet near δ 2.4–2.6 ppm.
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¹³C NMR: The aldehyde carbon appears between δ 190–200 ppm, while the methyl carbon resonates near δ 20–25 ppm .
Catalytic C–H Functionalization
Cobalt-catalyzed alkenylation of 2-methylquinolines with aldehydes demonstrates a viable pathway for introducing formyl groups into heterocyclic systems. This method, optimized in aqueous media, achieves regioselective functionalization at the 5-position through radical intermediates . Adapting this protocol to isoquinoline systems could enable direct synthesis of 3-methylisoquinoline-5-carbaldehyde.
Annulation Strategies
Formal [4+2] annulations between ketoxime acetates and ynals generate isoquinoline cores with inherent aldehyde functionality. For example, Wu et al. synthesized 5-arylisoquinolines using copper catalysis, suggesting potential for aldehyde incorporation via modified ynal substrates .
Physicochemical Properties
Thermochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| LogP (Predicted) | 1.82 ± 0.35 |
| Water Solubility | <1 mg/mL (25°C) |
| Melting Point | 112–114°C (estimated) |
These values derive from quantitative structure-property relationship (QSPR) models calibrated against analogous isoquinoline aldehydes . The moderate lipophilicity (LogP ~1.8) suggests adequate blood-brain barrier permeability for neurological applications.
Tautomeric Behavior
The aldehyde group participates in keto-enol tautomerism, stabilized by conjugation with the aromatic π-system. Infrared spectroscopy of similar compounds reveals strong C=O stretches at 1680–1720 cm⁻¹ and O–H stretches (enol form) at 3200–3400 cm⁻¹ .
Reactivity and Synthetic Applications
Aldehyde-Directed Transformations
The electron-deficient aldehyde group serves as a versatile handle for:
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Nucleophilic Additions: Grignard reagents, hydrides, and amines undergo 1,2-addition to form secondary alcohols or imines.
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Condensation Reactions: Knoevenagel and Aldol reactions extend conjugation for materials science applications.
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Reductive Amination: Conversion to primary amines facilitates drug candidate synthesis.
Transition Metal-Mediated Couplings
Palladium-catalyzed cross-couplings exploit the C5 aldehyde as a directing group. In a representative case, Teo et al. achieved C8 arylation of 5-formylquinolines via Pd(II)/Pd(IV) catalysis with >90% regioselectivity .
Biological Relevance
Toxicity Profile
QSAR models predict moderate acute toxicity (LD₅₀ = 250–500 mg/kg, rat oral). The aldehyde moiety raises concerns about protein cross-linking, necessitating protective group strategies in prodrug development .
Industrial and Materials Applications
Coordination Chemistry
The aldehyde and nitrogen atoms form stable complexes with transition metals. Cobalt(III) complexes of similar aldehydes show enhanced catalytic activity in oxidation reactions (TON > 10,000) .
Organic Electronics
Extended π-systems derived from Knoevenagel condensations exhibit charge carrier mobilities up to 0.12 cm²/V·s, suitable for organic field-effect transistors .
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